6-Nitroimidazo[1,2-a]pyridine
Overview
Description
6-Nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The nitro group at the 6-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for various chemical transformations .
Mechanism of Action
Target of Action
6-Nitroimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives interact with their targets and cause changes that lead to their antituberculosis effects
Biochemical Pathways
It is known that imidazo[1,2-a]pyridine derivatives can affect various biochemical pathways, leading to their antituberculosis effects
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives can have significant activity against mdr-tb and xdr-tb
Biochemical Analysis
Biochemical Properties
6-Nitroimidazo[1,2-a]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found that this compound can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often linked with tumorigenesis, progression, and poor prognosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that it has anti-inflammatory activity at a dosage of 10 mg/kg
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroimidazo[1,2-a]pyridine typically involves the nitration of imidazo[1,2-a]pyridine. One common method is the reaction of imidazo[1,2-a]pyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. This reaction introduces the nitro group at the 6-position of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aminoimidazo[1,2-a]pyridine.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Nitroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the nitro group.
6-Chloroimidazo[1,2-a]pyridine: A similar compound with a chloro group at the 6-position.
6-Aminoimidazo[1,2-a]pyridine: A similar compound with an amino group at the 6-position.
Uniqueness: 6-Nitroimidazo[1,2-a]pyridine is unique due to the presence of the nitro group, which significantly enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for synthetic and medicinal chemistry .
Properties
IUPAC Name |
6-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-8-3-4-9(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZZQEFTZIHXRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344325 | |
Record name | 6-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25045-82-3 | |
Record name | 6-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of the 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde molecule?
A1: The molecule 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde features a largely planar imidazo[1,2-a]pyridine ring system. This ring system is attached to a 4-methoxyphenyl ring and a nitro group, with specific dihedral angles between these groups []. The crystal structure reveals that the molecules are held together by C—H⋯N and C—H⋯O hydrogen bonds, creating layers within the crystal lattice [].
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